

Physical and chemical properties of Isomintlactone.

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Compound of Interest

Compound Name: *Isomintlactone*

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An In-depth Technical Guide to Isomintlactone

Introduction

Isomintlactone is a naturally occurring monoterpene lactone, a class of organic compounds characterized by a ten-carbon skeleton.[1][2] It is a significant aroma compound found primarily in peppermint oil (*Mentha × piperita*), contributing to its characteristic sweet, coconut, and coumarin-like scent.[3][4] Structurally, it possesses a bicyclic framework featuring a partially saturated benzofuran ring system fused to a gamma-lactone moiety.[3] This guide provides a comprehensive overview of the physical and chemical properties of **Isomintlactone**, detailed experimental protocols for its isolation and characterization, and an exploration of its biological significance, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Isomintlactone is a chiral molecule existing as enantiomers, with its physical properties often dependent on the specific stereoisomeric form.[3] The compound can be found as a crystalline solid or a liquid with a distinct herbaceous, minty aroma.[3][5]

Table 1: Physical and Chemical Properties of **Isomintlactone**

Property	Value	References
Molecular Formula	C ₁₀ H ₁₄ O ₂	[3][6][7]
Molecular Weight	166.22 g/mol	[3][6][7]
Exact Mass	166.099379685 Da	[3][6]
Physical Description	Crystalline solid or liquid with a herbaceous minty aroma.	[3][5]
Melting Point	(6R,7aS)-enantiomer: 81-82°C(6S,7aR)-enantiomer: 77-79°CRacemic mixture: 79-80°C	[3][7]
Density	1.058 - 1.063 g/cm ³	[3][5]
Solubility	Slightly soluble in water; Soluble in oil and ethanol.	[3][5]
XLogP3	1.9	[3][6]
Topological Polar Surface Area	26.3 Å ²	[6]
Refractive Index	1.497-1.503	[5]
IUPAC Name	(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one (and enantiomers)	[3]
CAS Number	13341-72-5, 75684-66-1, 16434-37-0, 208841-46-7	[3][6][7]
SMILES	CC1CCC2=C(C(=O)OC2C1)C (Canonical)C[C@H]1CCC2=C(C(=O)O[C@H]2C1) (Isomeric)	[3]
InChI Key	VUVQBYIJRDUVHT-RCOVLWMOSA-N	[3]

Experimental Protocols

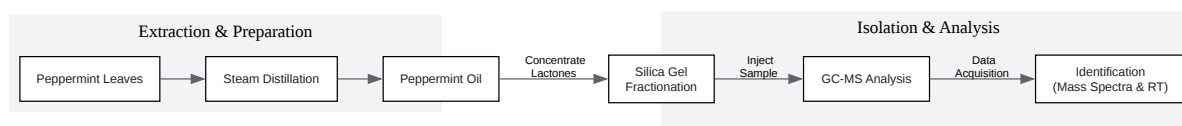
Isolation from Natural Sources (Peppermint Oil)

Isomintlactone is a trace-level, yet significant, aroma compound in peppermint oil.[3] Its isolation requires sensitive and precise analytical techniques.

Protocol: Isolation and Analysis via GC-MS

- Sample Preparation: Peppermint essential oil is obtained from *Mentha × piperita* leaves, typically through steam distillation.
- Fractionation (Optional but Recommended): To concentrate the lactone fraction, silica gel column chromatography can be employed. A nonpolar solvent (e.g., hexane) is used to elute less polar compounds, followed by a more polar solvent system (e.g., hexane:ethyl acetate gradient) to elute the lactone fraction containing **Isomintlactone**.[3]
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Instrument: A high-resolution GC-MS system is used.[8][9]
 - Column: A capillary column suitable for separating volatile and semi-volatile compounds, such as an HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness), is recommended.[8]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8][9]
 - Injector Temperature: Set to a high temperature (e.g., 280°C) to ensure complete volatilization of the sample.[8][9]
 - Oven Temperature Program: A temperature gradient is crucial for separating the complex mixture of compounds in essential oil. A typical program might start at a lower temperature (e.g., 60-80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min).[8][10]
 - Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is collected over a mass range of m/z 29–500.[8]
- Identification: The mass spectrum of the eluted compound corresponding to **Isomintlactone** is compared with reference spectra from databases such as NIST and Wiley.[8][10] The

retention time is also compared with that of an authentic standard if available.



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Caption: Workflow for the isolation and identification of **Isomintlactone**.

Total Synthesis

Several total synthesis routes for **Isomintlactone** have been developed, often targeting specific stereoisomers. These methods are crucial for obtaining pure enantiomers for research and for confirming the structure of the natural product.

Protocol: General Strategy for Total Synthesis

Many synthetic approaches utilize readily available chiral starting materials to establish the desired stereochemistry. A common strategy involves the transformation of monoterpenes like (+)-menthofuran, (+)-citronellal, or (-)-isopulegol.[4] A key step often involves the construction of the fused butenolide ring system.[4] For example, a diastereoselective intramolecular [3+2] cycloaddition reaction of a nitrile oxide can be employed to form the core bicyclic structure.[4] Another approach involves a samarium(II) iodide-induced intramolecular radical cyclization, which can construct two rings and a stereocenter in a single step.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of **Isomintlactone**. [11][12]

- **Sample Preparation:** A small amount of purified **Isomintlactone** is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard like tetramethylsilane (TMS) is added. [13]

- ^1H NMR: Provides information about the number of different types of protons and their neighboring environments. The chemical shifts, integration, and coupling patterns are characteristic of the **Isomintlactone** structure.
- ^{13}C NMR: Shows the number of different types of carbon atoms in the molecule.
- 2D NMR Experiments (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the complete molecular structure and stereochemistry.[\[11\]](#)

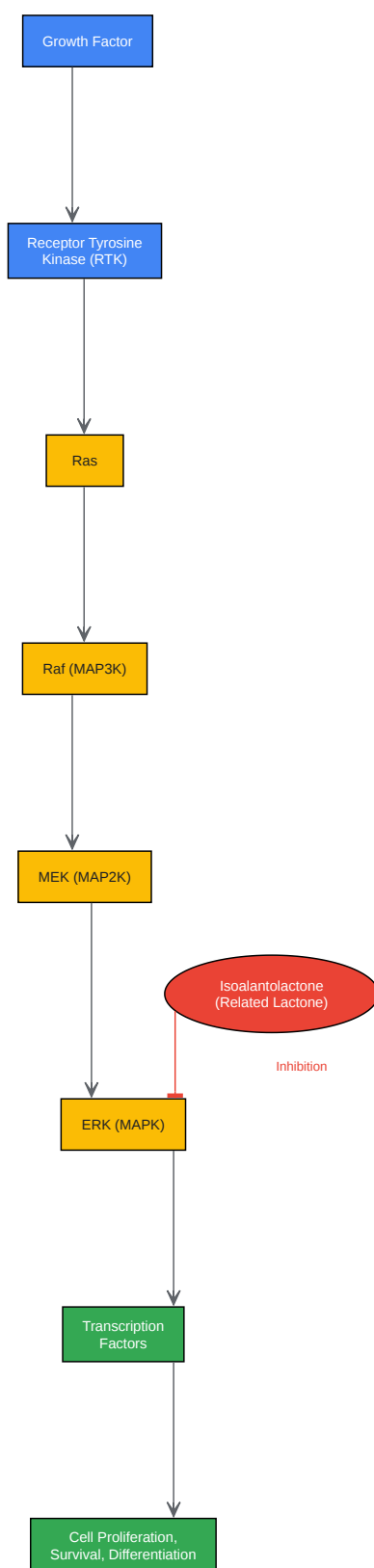
Biological Activity and Significance

Isomintlactone is part of a larger family of monoterpenoid lactones that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[1\]](#)[\[2\]](#)[\[14\]](#)

- Flavor and Fragrance: The primary application of **Isomintlactone** is in the food and fragrance industries, where its unique aroma profile enhances the sensory characteristics of products.[\[3\]](#)
- Potential Pharmacological Effects: While research specifically on **Isomintlactone's** pharmacological activity is limited, related sesquiterpene lactones, such as Isoalantolactone, have been extensively studied. Isoalantolactone demonstrates significant anti-inflammatory and anticancer effects.[\[15\]](#)[\[16\]](#)[\[17\]](#) It has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[\[16\]](#)[\[18\]](#)

Potential Mechanism of Action (Inferred from Isoalantolactone)

Studies on the related compound Isoalantolactone have shown that it can exert its biological effects by modulating key cellular signaling pathways. One such pathway is the ERK/MAPK (Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase) pathway.[\[15\]](#) This pathway is crucial for regulating cell growth, division, and survival.[\[19\]](#)[\[20\]](#)[\[21\]](#) In some cancer cells, Isoalantolactone has been found to inhibit the activation of the NF- κ B and ERK signaling pathways, leading to reduced inflammation and cell proliferation.[\[15\]](#) Given the structural similarities, it is plausible that **Isomintlactone** could exhibit similar biological activities, representing a promising area for future research.



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Caption: Potential inhibition of the ERK/MAPK pathway by related lactones.

Conclusion

Isomintlactone is a valuable natural product with significant applications in the flavor and fragrance industries. Its well-defined physical and chemical properties, along with established protocols for its isolation and synthesis, provide a solid foundation for further research. While its own pharmacological profile is not yet extensively studied, the known biological activities of structurally similar terpenoid lactones suggest that **Isomintlactone** may possess untapped therapeutic potential, warranting further investigation into its effects on cellular signaling pathways and its potential as a lead compound in drug discovery.

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